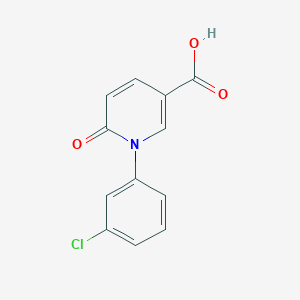

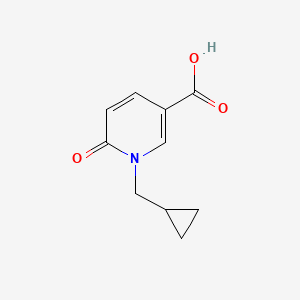

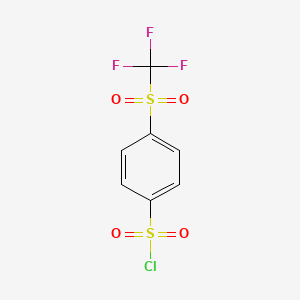

![molecular formula C12H19Cl2FN2 B1464657 1-[1-(4-Fluoro-phenyl)-ethyl]-piperazine dihydrochloride CAS No. 1263378-99-9](/img/structure/B1464657.png)

1-[1-(4-Fluoro-phenyl)-ethyl]-piperazine dihydrochloride

Descripción general

Descripción

1-[1-(4-Fluoro-phenyl)-ethyl]-piperazine dihydrochloride, also known as para-Fluorophenylpiperazine (pFPP, 4-FPP, 4-Fluorophenylpiperazine; Fluoperazine, Flipiperazine), is a piperazine derivative with mildly psychedelic and euphoriant effects . It has been sold as an ingredient in legal recreational drugs known as “Party pills”, initially in New Zealand and subsequently in other countries around the world .

Molecular Structure Analysis

The molecular formula of 1-[1-(4-Fluoro-phenyl)-ethyl]-piperazine dihydrochloride is C12H18ClFN2 . The molecular weight is 244.74 .Physical And Chemical Properties Analysis

The physical and chemical properties such as boiling point, melting point, and density of 1-[1-(4-Fluoro-phenyl)-ethyl]-piperazine dihydrochloride can be found on various chemical databases .Aplicaciones Científicas De Investigación

1. Anti-allergic Activities

- Summary of Application: This compound has been used in the design and synthesis of novel piperazine derivatives for in vivo anti-allergic activities . These derivatives have shown significant effects on both allergic asthma and allergic itching .

- Methods of Application: The target compounds were designed and synthesized . Part C of levocetirizine was replaced with sulfonamides, Part A was unchanged, and Part B was kept either two or three carbons long .

- Results: Three of the 19 piperazine derivatives (namely, 3d, 3i, and 3r) have stronger potency against allergic asthma than levocetirizine, the positive control drug . Meanwhile, in the test of allergic itching, five of the 19 compounds (namely, 3b, 3g, 3k, 3o, and 3s) have more potent activities than levocetirizine .

2. Neuropharmacological Activities

- Summary of Application: Substituted phenylpiperazines, including “1-[1-(4-Fluoro-phenyl)-ethyl]-piperazine dihydrochloride”, are often neuropharmacologically active compounds and are essential pharmacophores of neuroligands for different receptors such as D2-like dopaminergic, serotoninergic and other receptors .

- Methods of Application: The compound was used in the synthesis of the dopamine D4 ligand [18F]FAUC 316 . The synthesis involved 18F-labelling of a iodobenzene-iodonium precursor, followed by Pd-catalyzed N-arylation of the intermediate 4-[18F]fluoro-iodobenzene .

- Results: The overall radiochemical yields of up to 40% and 60% in DMF and DMSO, respectively, were reached depending on the labelling yield of the first step .

3. Crystal Structure Analysis

- Summary of Application: This compound has been used in the study of crystal structures . The study provides valuable information about the arrangement of atoms in the crystal lattice, which is crucial for understanding the properties of the material .

- Methods of Application: The crystal structure was determined using X-ray diffraction . The data was collected and analyzed to determine the positions of the atoms in the crystal lattice .

- Results: The crystal structure of the compound was successfully determined . The results provide valuable insights into the atomic arrangement and bonding in the crystal .

4. Manufacturing of Niaprazine

- Summary of Application: “1-[1-(4-Fluoro-phenyl)-ethyl]-piperazine dihydrochloride” is used in the manufacturing of Niaprazine , a sedative-hypnotic drug used primarily in Europe for the treatment of insomnia .

- Methods of Application: The specific methods of application in the manufacturing process are proprietary and not publicly available .

- Results: The successful production of Niaprazine, a medication used to treat insomnia .

5. Crystal Structure Analysis

- Summary of Application: This compound has been used in the study of crystal structures . The study provides valuable information about the arrangement of atoms in the crystal lattice, which is crucial for understanding the properties of the material .

- Methods of Application: The crystal structure was determined using X-ray diffraction . The data was collected and analyzed to determine the positions of the atoms in the crystal lattice .

- Results: The crystal structure of the compound was successfully determined . The results provide valuable insights into the atomic arrangement and bonding in the crystal .

6. Manufacturing of Niaprazine

- Summary of Application: “1-[1-(4-Fluoro-phenyl)-ethyl]-piperazine dihydrochloride” is used in the manufacturing of Niaprazine , a sedative-hypnotic drug used primarily in Europe for the treatment of insomnia .

- Methods of Application: The specific methods of application in the manufacturing process are proprietary and not publicly available .

- Results: The successful production of Niaprazine, a medication used to treat insomnia .

Propiedades

IUPAC Name |

1-[1-(4-fluorophenyl)ethyl]piperazine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17FN2.2ClH/c1-10(15-8-6-14-7-9-15)11-2-4-12(13)5-3-11;;/h2-5,10,14H,6-9H2,1H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMAWUJJGIIBRMU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)F)N2CCNCC2.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19Cl2FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[1-(4-Fluoro-phenyl)-ethyl]-piperazine dihydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

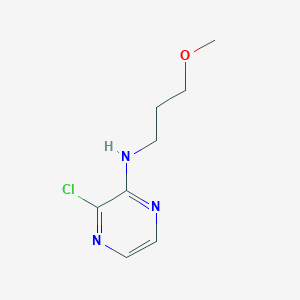

![3-chloro-N-[2-(dimethylamino)ethyl]pyrazin-2-amine](/img/structure/B1464574.png)

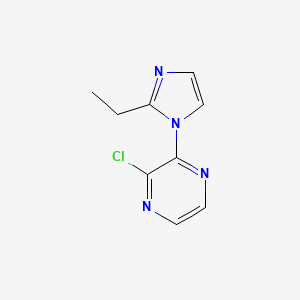

![N-[2-(4-chlorophenyl)ethyl]cyclobutanamine](/img/structure/B1464588.png)

![1-[3-(Aminomethyl)piperidin-1-yl]-2-phenylethan-1-one](/img/structure/B1464593.png)